molecular formula C11H13NO3 B14730629 2-(3,5-Dimethoxyphenoxy)propanenitrile CAS No. 6441-19-6

2-(3,5-Dimethoxyphenoxy)propanenitrile

Cat. No.: B14730629
CAS No.: 6441-19-6
M. Wt: 207.23 g/mol
InChI Key: SDRCHNMNTGTFKX-UHFFFAOYSA-N
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Description

2-(3,5-Dimethoxyphenoxy)propanenitrile is an organic compound with the molecular formula C11H13NO3. It is characterized by the presence of a phenoxy group substituted with two methoxy groups at the 3 and 5 positions, attached to a propanenitrile moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethoxyphenoxy)propanenitrile typically involves the reaction of 3,5-dimethoxyphenol with 3-chloropropanenitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethoxyphenoxy)propanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3,5-Dimethoxyphenoxy)propanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethoxyphenoxy)propanenitrile is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the precise molecular mechanisms involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,5-Dimethoxyphenoxy)propanenitrile is unique due to its specific substitution pattern on the phenoxy ring and the presence of a nitrile group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

CAS No.

6441-19-6

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

2-(3,5-dimethoxyphenoxy)propanenitrile

InChI

InChI=1S/C11H13NO3/c1-8(7-12)15-11-5-9(13-2)4-10(6-11)14-3/h4-6,8H,1-3H3

InChI Key

SDRCHNMNTGTFKX-UHFFFAOYSA-N

Canonical SMILES

CC(C#N)OC1=CC(=CC(=C1)OC)OC

Origin of Product

United States

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